molecular formula C33H34FN2NaO5 B560365 (3S,5S)-阿托伐他汀钠盐 CAS No. 1428118-38-0

(3S,5S)-阿托伐他汀钠盐

货号 B560365
CAS 编号: 1428118-38-0
分子量: 580.6
InChI 键: VVRPOCPLIUDBSA-WMXJXTQLSA-M
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“(3S,5S)-Atorvastatin Sodium Salt” is a pharmaceutical compound that can be purchased online for use in toxicology . It is an enantiomer of Atorvastatin with little or no inhibitory activity against HMG-CoA reductase .

科学研究应用

  1. 疟疾治疗:阿托伐他汀对引起疟疾的寄生虫恶性疟原虫显示出显著的体外活性。它明显比其他他汀类药物更活跃,显示出作为疟疾治疗研究候选药物的潜力(Pradines et al., 2007).

  2. 神经保护和抗抑郁作用:阿托伐他汀已被确定为一种具有抗抑郁样作用的小鼠神经保护剂。这种作用依赖于血清素能系统的调节(Ludka et al., 2014).

  3. 改善肾功能:在患有慢性肾功能不全的大鼠中,阿托伐他汀改善了钠的处理和血压,表明在盐敏感性高血压模型中对肾功能和损伤有益(Juncos et al., 2012).

  4. 心脏纤维化和功能:阿托伐他汀改善了心脏纤维化,并提高了高血压性心力衰竭模型大鼠的左心室舒张功能(Akahori et al., 2014).

  5. 哮喘中肺组织病理学:阿托伐他汀对慢性哮喘小鼠模型中的肺组织病理学变化有有益作用(Fırıncı et al., 2014).

  6. 一氧化氮信号传导和炎性介质:阿托伐他汀通过改善内皮功能、调节一氧化氮信号传导和减弱促炎性介质的产生,恢复了砷诱导的大鼠血管功能障碍(Kesavan et al., 2014).

  7. 抗抑郁作用中的 PI3K/Akt/GSK-3β 和 mTOR:阿托伐他汀在小鼠中的抗抑郁样作用涉及 PI3K/Akt/GSK-3β/mTOR 信号通路(Ludka et al., 2016).

  8. 疼痛模型中的抗伤害感受:阿托伐他汀在各种动物疼痛模型中诱导了显着的抗伤害感受,证明了其在减轻伤害感受和炎症方面的潜力(Garcia et al., 2011).

  9. 自身免疫性疾病中的免疫调节:阿托伐他汀促进髓样来源的抑制细胞的扩增并减弱小鼠结肠炎,表明对自身免疫性疾病有潜在的有益作用(Lei et al., 2016).

  10. 盐敏感性高血压中的终末器官损伤:阿托伐他汀通过调节 eNOS 和氧化应激来预防盐敏感性高血压中的终末器官损伤(Zhou et al., 2004).

作用机制

Target of Action

The primary target of (3S,5S)-Atorvastatin Sodium Salt is the enzyme HMG-CoA reductase . This enzyme plays a crucial role in the mevalonate pathway , which is responsible for the biosynthesis of cholesterol in the liver .

Mode of Action

(3S,5S)-Atorvastatin Sodium Salt is a competitive inhibitor of HMG-CoA reductase . It binds to the enzyme and prevents it from converting HMG-CoA to mevalonate, a critical step in cholesterol synthesis . This inhibition results in a decrease in hepatic cholesterol levels, which triggers an upregulation of LDL receptors on the surface of liver cells and an increased uptake and catabolism of LDL from the bloodstream . The net effect is a reduction in circulating LDL cholesterol levels .

Biochemical Pathways

The primary biochemical pathway affected by (3S,5S)-Atorvastatin Sodium Salt is the mevalonate pathway . By inhibiting HMG-CoA reductase, the drug reduces the production of mevalonate, a key intermediate in the synthesis of cholesterol and other isoprenoids . This leads to a decrease in the production of cholesterol and other downstream products of the pathway .

Pharmacokinetics

The pharmacokinetics of (3S,5S)-Atorvastatin Sodium Salt involves its absorption, distribution, metabolism, and excretion (ADME). Generally, atorvastatin is well absorbed after oral administration, extensively metabolized in the liver (which is the primary site of action), and eliminated via bile and urine .

Result of Action

The primary molecular effect of (3S,5S)-Atorvastatin Sodium Salt is the inhibition of HMG-CoA reductase, leading to a decrease in cholesterol synthesis . On a cellular level, this results in an upregulation of LDL receptors on hepatocytes and an increased clearance of LDL cholesterol from the bloodstream . Clinically, this leads to a reduction in circulating LDL cholesterol levels, which is beneficial in the management of hypercholesterolemia and the prevention of cardiovascular disease .

Action Environment

The action, efficacy, and stability of (3S,5S)-Atorvastatin Sodium Salt can be influenced by various environmental factors. These may include the patient’s diet, the presence of other medications (which can lead to drug-drug interactions), and individual patient factors such as age, liver function, and genetic variations in drug-metabolizing enzymes . For example, co-administration with certain drugs (such as some types of antibiotics or antifungals) can increase the plasma concentration of atorvastatin, potentially leading to an increased risk of side effects .

属性

IUPAC Name

sodium;(3S,5S)-7-[2-(4-fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H35FN2O5.Na/c1-21(2)31-30(33(41)35-25-11-7-4-8-12-25)29(22-9-5-3-6-10-22)32(23-13-15-24(34)16-14-23)36(31)18-17-26(37)19-27(38)20-28(39)40;/h3-16,21,26-27,37-38H,17-20H2,1-2H3,(H,35,41)(H,39,40);/q;+1/p-1/t26-,27-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVRPOCPLIUDBSA-WMXJXTQLSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(C(=C(N1CCC(CC(CC(=O)[O-])O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C1=C(C(=C(N1CC[C@@H](C[C@@H](CC(=O)[O-])O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H34FN2NaO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60928655
Record name Sodium 7-[2-(4-fluorophenyl)-4-[hydroxy(phenylimino)methyl]-3-phenyl-5-(propan-2-yl)-1H-pyrrol-1-yl]-3,5-dihydroxyheptanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60928655
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

580.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3S,5S)-Atorvastatin Sodium Salt

CAS RN

134523-01-6, 1428118-38-0
Record name Sodium 7-[2-(4-fluorophenyl)-4-[hydroxy(phenylimino)methyl]-3-phenyl-5-(propan-2-yl)-1H-pyrrol-1-yl]-3,5-dihydroxyheptanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60928655
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (3S,5S)-Atorvastatin Sodium Salt
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。